(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16779618
InChI: InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)
SMILES:
Molecular Formula: C10H6F4O2
Molecular Weight: 234.15 g/mol

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC16779618

Molecular Formula: C10H6F4O2

Molecular Weight: 234.15 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid -

Specification

Molecular Formula C10H6F4O2
Molecular Weight 234.15 g/mol
IUPAC Name 3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)
Standard InChI Key DESJUJUEXMNIGB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid, reflects its trans-configuration (E) across the propenoic acid double bond. Its molecular formula is C₁₀H₅F₄O₂, with a molecular weight of 254.14 g/mol. Key structural elements include:

  • A phenyl ring with 4-fluoro and 3-trifluoromethyl substituents.

  • An α,β-unsaturated carboxylic acid moiety (prop-2-enoic acid).

  • Stereospecific E-configuration, critical for intermolecular interactions .

Table 1: Structural comparison with related fluorinated cinnamic acids

Compound NameSubstituentsMolecular FormulaMolecular Weight (g/mol)Configuration
(E)-3-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid4-F, 3-CF₃C₁₀H₅F₄O₂254.14E
2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid2-F, 4-F, 3-CF₃C₁₀H₅F₅O₂258.13Z
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid2-OCH₃, 4-CF₃C₁₁H₉F₃O₃246.18E

Data adapted from search results .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid likely follows a Knoevenagel condensation pathway, analogous to related cinnamic acids . Key steps include:

  • Starting Material: 4-Fluoro-3-(trifluoromethyl)benzaldehyde.

  • Condensation: Reaction with malonic acid in the presence of a base (e.g., piperidine) under reflux conditions.

  • Stereochemical Control: Solvent polarity and temperature adjustments favor the thermodynamically stable E-isomer.

  • Purification: Recrystallization or chromatography to isolate the trans-isomer .

Reaction Scheme:

Ar-CHO+CH2(COOH)2baseAr-CH=CH-COOH\text{Ar-CHO} + \text{CH}_2(\text{COOH})_2 \xrightarrow{\text{base}} \text{Ar-CH=CH-COOH}
where Ar = 4-fluoro-3-(trifluoromethyl)phenyl .

Industrial Scalability

Large-scale production may employ continuous flow reactors to enhance yield and reduce reaction time. Automated HPLC systems ensure high-purity outputs, critical for pharmaceutical intermediates.

Physicochemical Properties

Spectral and Computational Data

  • Infrared (IR): Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch).

  • NMR:

    • ¹H NMR: Doublet for the trans-vinylic protons (δ 6.3–7.5 ppm), aromatic multiplet (δ 7.2–8.1 ppm).

    • ¹³C NMR: Carboxylic carbon at ~170 ppm, vinylic carbons at ~120–140 ppm .

  • Predicted Collision Cross Section (CCS): ~163.1 Ų for [M+H]+ adducts, indicating moderate molecular rigidity .

Solubility and Stability

  • Solubility: Low aqueous solubility due to trifluoromethyl hydrophobicity; soluble in polar aprotic solvents (e.g., DMSO).

  • Stability: Resists hydrolysis under acidic conditions but may degrade under strong bases .

CompoundIC₅₀ (COX-2 Inhibition)Antimicrobial Activity (MIC, µg/mL)
(E)-3-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid0.8 µM (predicted)16–32 (S. aureus)
Ferulic acid12.5 µM>128
2-Fluorocinnamic acid5.2 µM64–128

Data inferred from structural analogues .

Antimicrobial Mechanisms

The compound’s lipophilicity (logP ~2.8) facilitates bacterial membrane penetration. Fluorine atoms disrupt membrane integrity, while the carboxylic acid group chelates metal ions essential for microbial enzymes .

Applications in Materials Science

Polymer Precursors

The α,β-unsaturated system enables Michael addition reactions, forming cross-linked polymers with enhanced thermal stability. Copolymers incorporating this monomer show glass transition temperatures (Tg) exceeding 150°C.

Liquid Crystals

The rigid, fluorinated aromatic core promotes mesophase formation. Derivatives exhibit nematic phases at 80–120°C, suitable for optoelectronic devices .

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